methyl 3-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
Target of Action
The compound, also known as methyl 3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, playing a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and target. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit cell growth, causing a block in the G0–G1 phase of the cell cycle . .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Some indole derivatives have been found to exhibit antiproliferative activity, effectively inhibiting the growth of various neoplastic cell lines . .
Biochemical Analysis
Biochemical Properties
The compound, methyl 3-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate, may interact with various enzymes, proteins, and other biomolecules in biochemical reactions. Specific interactions have not been identified in the available literature. Indazole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Cellular Effects
Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indazole core One common approach is the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group to an amine.
Substitution: Introduction of various functional groups at different positions on the thiophene ring.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Its derivatives have potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Comparison with Similar Compounds
Indazole derivatives: These compounds share the indazole core and exhibit similar biological activities.
Sulfonamide derivatives: These compounds contain the sulfonamide group and are known for their antimicrobial properties.
Thiophene derivatives: These compounds feature the thiophene ring and are used in various pharmaceutical and material applications.
Uniqueness: Methyl 3-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
methyl 3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-18-12-6-4-3-5-10(12)11(17-18)9-16-24(20,21)13-7-8-23-14(13)15(19)22-2/h7-8,16H,3-6,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLLRFULDFCSDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.